molecular formula C15H19NO5S B6664253 3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid

3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid

Cat. No.: B6664253
M. Wt: 325.4 g/mol
InChI Key: RBAXTKFQOVYMDG-UHFFFAOYSA-N
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Description

3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid is a complex organic compound with a molecular structure that includes a benzoic acid moiety linked to a dioxothiolan ring through an ethylamino and oxoethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative, which undergoes a series of reactions including amination, acylation, and cyclization to introduce the dioxothiolan ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of reaction parameters is maintained. The use of automated systems for monitoring and adjusting reaction conditions ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or oxoethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol compounds.

Scientific Research Applications

3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. The dioxothiolan ring can interact with enzymes or receptors, modulating their activity. The ethylamino and oxoethyl groups may facilitate binding to biological macromolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid
  • 3-[2-[(1,1-Dioxothiolan-3-yl)-(oxolan-2-ylmethyl)amino]-2-oxoethyl]benzoic acid

Uniqueness

3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid is unique due to its specific structural features, such as the combination of the dioxothiolan ring with the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-2-16(13-6-7-22(20,21)10-13)14(17)9-11-4-3-5-12(8-11)15(18)19/h3-5,8,13H,2,6-7,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAXTKFQOVYMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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